molecular formula C13H20N2 B13837440 (1R)-1-phenyl-2-piperidin-1-ylethanamine

(1R)-1-phenyl-2-piperidin-1-ylethanamine

Cat. No.: B13837440
M. Wt: 204.31 g/mol
InChI Key: XNUTYKUKRPEFKX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-phenyl-2-piperidin-1-ylethanamine is a chiral amine compound that has garnered significant interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a phenyl group attached to a piperidine ring via an ethanamine chain. Its chiral nature, with the (1R) configuration, adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-phenyl-2-piperidin-1-ylethanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 1-phenyl-2-piperidin-1-ylethanone with a chiral borane reagent can yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-phenyl-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-phenyl-2-piperidin-1-ylethanamine is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R)-1-phenyl-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-phenyl-2-piperidin-1-ylethanamine: The enantiomer of the compound, with the (1S) configuration.

    1-phenyl-2-piperidin-1-ylethanol: A related compound with a hydroxyl group instead of an amine group.

    1-phenyl-2-piperidin-1-ylpropan-1-one: A ketone derivative of the compound.

Uniqueness

(1R)-1-phenyl-2-piperidin-1-ylethanamine is unique due to its specific (1R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(1R)-1-phenyl-2-piperidin-1-ylethanamine

InChI

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m0/s1

InChI Key

XNUTYKUKRPEFKX-ZDUSSCGKSA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H](C2=CC=CC=C2)N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.